SALOR-INT L247456-1EA

Description

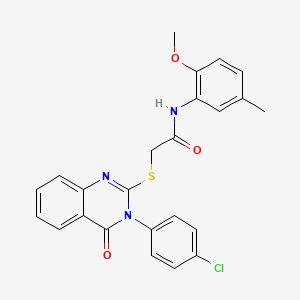

SALOR-INT L247456-1EA is a synthetic organic compound with the IUPAC name 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-methoxy-5-methylphenyl)acetamide. Its molecular formula is C₂₄H₂₀ClN₃O₂S, and it has a molecular weight of 458.95 g/mol . The compound is identified by CAS number 477333-04-3 and is structurally characterized by a quinazolinone core substituted with a 4-chlorophenyl group, a thioether linkage, and an acetamide moiety. It is frequently utilized in biochemical research, particularly in kinase inhibition studies, as indicated by its association with identifiers like CBKinase1_003923 and BRD-K66609629-001-01-3 .

Key physicochemical properties include:

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O3S/c1-15-7-12-21(31-2)20(13-15)26-22(29)14-32-24-27-19-6-4-3-5-18(19)23(30)28(24)17-10-8-16(25)9-11-17/h3-13H,14H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEHKODFPHHBGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477333-04-3 | |

| Record name | 2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

SALOR-INT L247456-1EA is typically synthesized through the addition reaction of benzylamine. The specific method involves reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate. This intermediate is then subjected to a dehydration reaction to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L247456-1EA undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.

Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines. Substitution reactions result in a variety of substituted derivatives.

Scientific Research Applications

SALOR-INT L247456-1EA has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: this compound is used in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which SALOR-INT L247456-1EA exerts its effects involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, alter metabolic pathways, and modulate cellular functions. These interactions are crucial for its applications in medicine and biochemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize SALOR-INT L247456-1EA’s properties and applications, a comparison is made with structurally and functionally related compounds. Below is a detailed analysis:

Structural Analogues

Compound A: SALOR-INT L247537-1EA

- CAS Number: 372974-19-1

- Molecular Formula: C₂₃H₂₈N₄O₃S₂

- Molecular Weight: 472.62 g/mol

- Key Features: Contains a piperidine ring and a methylpyran group, distinguishing it from the quinazolinone scaffold of L247456-1EA.

- Predicted Physicochemical Properties:

Compound B: 2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

- CAS Number: Not explicitly listed (analogue with minor structural variation).

- Molecular Formula: C₂₃H₁₈ClN₃O₂S

- Molecular Weight: 444.93 g/mol

- Key Features: Differs from L247456-1EA by the absence of a methyl group on the methoxyphenyl ring, reducing steric hindrance .

Functional Analogues

Kinase Inhibitors

- BRD-K66609629-001-01-3: A kinase inhibitor sharing the quinazolinone core but with a bromophenyl substituent instead of chlorophenyl. Its molecular weight (485.3 g/mol) and HBA/HBD profiles differ slightly, suggesting altered binding affinity .

Physicochemical and Pharmacokinetic Comparison

| Property | This compound | SALOR-INT L247537-1EA | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 458.95 | 472.62 | 444.93 |

| HBD/HBA | 2/5 | 1/7 | 2/5 |

| TPSA (Ų) | 95.5 | 123.6 | 92.3 |

| Predicted LogP | 4.1 (estimated) | 3.8 | 4.3 |

| Solubility (mg/mL) | <0.1 (aqueous) | 0.25 (DMSO) | <0.1 (aqueous) |

| Key Functional Groups | Thioether, chlorophenyl | Piperidine, methylpyran | Thioether, methoxyphenyl |

Notes:

- Compound B’s lower molecular weight and LogP suggest enhanced membrane permeability but reduced target specificity .

Q & A

Q. How to conduct a comprehensive literature review for SALOR-INT L247456-1EA?

Begin by identifying core databases (Web of Science, PubMed, ScienceDirect) and use advanced search filters in Google Scholar to locate peer-reviewed articles. Focus on keywords such as "synthesis," "properties," and "applications" of the compound. Critically evaluate papers by examining their methodology sections and cross-referencing findings with theoretical frameworks (e.g., chemical bonding theories) to contextualize results .

Q. What experimental designs are suitable for initial characterization of this compound?

Start with pre-experimental designs (e.g., one-group pretest-posttest) to establish baseline physicochemical properties. Use controlled variables (temperature, pH, solvent systems) to isolate effects. Quasi-experimental designs are recommended for preliminary comparisons, such as testing stability under varying storage conditions .

Q. How to ensure reproducibility in subsampling and analytical procedures for this compound?

Follow standardized protocols for particulate subsampling: homogenize samples, use calibrated equipment, and document incremental selection processes. Implement error minimization techniques (e.g., triplicate measurements) and validate analytical methods via inter-laboratory comparisons. Report subsampling deviations and corrective actions transparently .

Q. What statistical methods are essential for analyzing preliminary data on this compound?

Apply descriptive statistics (mean, standard deviation) for central tendencies and variability. Use t-tests or ANOVA to compare experimental groups. For non-normal distributions, employ non-parametric tests (Mann-Whitney U). Always include confidence intervals and effect sizes to contextualize significance .

Advanced Research Questions

Q. How to employ factorial design to study multiple variables affecting this compound's properties?

Utilize full or fractional factorial designs to evaluate interactions between variables (e.g., temperature, pressure, catalyst concentration). Randomize trial orders to mitigate confounding factors. Analyze results using regression models to identify significant main effects and interactions. Replicate experiments to validate findings .

Q. What strategies validate the integration of this compound into theoretical frameworks (e.g., reaction kinetics)?

Align experimental data with existing theories by testing hypotheses derived from mechanistic models (e.g., Arrhenius equation for temperature-dependent reactions). Use Bayesian statistics to quantify model fit probabilities. Refine frameworks iteratively through sensitivity analyses and parameter optimization .

Q. How to resolve contradictions in experimental data when analyzing this compound's behavior under different conditions?

Conduct root-cause analysis: assess measurement precision, sampling bias, and environmental variability. Replicate experiments under stricter controls. Apply meta-analysis techniques to reconcile disparate results, and consider alternative hypotheses (e.g., unaccounted catalytic impurities) .

Q. What methodologies ensure ethical and rigorous reporting of this compound research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose all methodological details, including raw data repositories and preprocessing steps. Use plagiarism-checking tools for manuscript integrity and ensure compliance with journal-specific formatting (e.g., SI units, table numbering) .

Q. How to design longitudinal studies assessing this compound's degradation or long-term stability?

Implement accelerated aging tests (e.g., elevated temperatures) and monitor degradation products via chromatography or spectroscopy. Use time-series analyses (ARIMA models) to predict long-term behavior. Include control groups and periodic recalibration of instruments to maintain data accuracy .

Q. What advanced computational methods can be integrated with experimental studies on this compound?

Leverage COMSOL Multiphysics for multiphase simulations (e.g., diffusion kinetics) and AI-driven tools for predictive modeling. Train machine learning algorithms on experimental datasets to optimize synthesis pathways. Validate computational predictions with in situ spectroscopic techniques (e.g., Raman spectroscopy) .

Methodological Notes

- Theoretical Alignment : Always anchor research questions to established theories (e.g., quantum chemistry for electronic properties) to ensure academic rigor .

- Data Transparency : Provide raw datasets, code, and detailed protocols in supplementary materials to facilitate replication .

- Interdisciplinary Approaches : Combine experimental data with computational models (e.g., DFT calculations) to bridge empirical and theoretical gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.